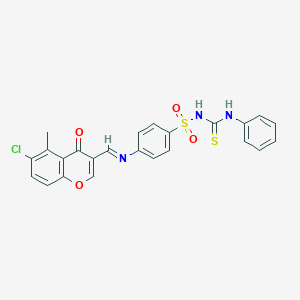
Benzenesulfonamide, 4-(((6-chloro-5-methyl-4-oxo-4H-1-benzopyran-3-yl)methylene)amino)-N-((phenylamino)thioxomethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonamide, 4-(((6-chloro-5-methyl-4-oxo-4H-1-benzopyran-3-yl)methylene)amino)-N-((phenylamino)thioxomethyl)- is a complex organic compound that belongs to the class of sulfonyl thioureas. This compound is characterized by the presence of a chromenone moiety, a sulfonyl group, and a thiourea linkage. It is of interest in various fields of chemistry and pharmacology due to its potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzenesulfonamide, 4-(((6-chloro-5-methyl-4-oxo-4H-1-benzopyran-3-yl)methylene)amino)-N-((phenylamino)thioxomethyl)- typically involves multiple steps:
Formation of the Chromenone Moiety: The chromenone core can be synthesized through the condensation of 6-chloro-5-methyl-4-oxo-4H-chromene-3-carbaldehyde with appropriate reagents.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.
Thiourea Linkage Formation: The final step involves the reaction of the sulfonylated intermediate with phenylthiourea under controlled conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions: Benzenesulfonamide, 4-(((6-chloro-5-methyl-4-oxo-4H-1-benzopyran-3-yl)methylene)amino)-N-((phenylamino)thioxomethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl and thiourea moieties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of catalysts or under reflux conditions.
Major Products:
Oxidation Products: Oxidized derivatives of the chromenone and thiourea moieties.
Reduction Products: Reduced forms of the chromenone and sulfonyl groups.
Substitution Products: Substituted derivatives at the sulfonyl and thiourea positions.
Scientific Research Applications
Benzenesulfonamide, 4-(((6-chloro-5-methyl-4-oxo-4H-1-benzopyran-3-yl)methylene)amino)-N-((phenylamino)thioxomethyl)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, 4-(((6-chloro-5-methyl-4-oxo-4H-1-benzopyran-3-yl)methylene)amino)-N-((phenylamino)thioxomethyl)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, apoptosis, and inflammation.
Comparison with Similar Compounds
Interhalogens: Interhalogens are compounds containing two or more different halogen atoms, which share some reactivity characteristics with sulfonyl thioureas.
2-Fluorodeschloroketamine: A dissociative anesthetic with a structure related to ketamine, differing significantly in its pharmacological profile.
Uniqueness: Benzenesulfonamide, 4-(((6-chloro-5-methyl-4-oxo-4H-1-benzopyran-3-yl)methylene)amino)-N-((phenylamino)thioxomethyl)- is unique due to its combination of a chromenone moiety, sulfonyl group, and thiourea linkage, which confer distinct chemical and biological properties not found in the similar compounds listed above.
Properties
CAS No. |
198649-77-3 |
|---|---|
Molecular Formula |
C24H18ClN3O4S2 |
Molecular Weight |
512 g/mol |
IUPAC Name |
1-[4-[(6-chloro-5-methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylthiourea |
InChI |
InChI=1S/C24H18ClN3O4S2/c1-15-20(25)11-12-21-22(15)23(29)16(14-32-21)13-26-17-7-9-19(10-8-17)34(30,31)28-24(33)27-18-5-3-2-4-6-18/h2-14H,1H3,(H2,27,28,33) |
InChI Key |
ROVBJZCLPOMIKA-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC2=C1C(=O)C(=CO2)C=NC3=CC=C(C=C3)S(=O)(=O)NC(=S)NC4=CC=CC=C4)Cl |
Canonical SMILES |
CC1=C(C=CC2=C1C(=O)C(=CO2)C=NC3=CC=C(C=C3)S(=O)(=O)NC(=S)NC4=CC=CC=C4)Cl |
Synonyms |
Benzenesulfonamide, 4-(((6-chloro-5-methyl-4-oxo-4H-1-benzopyran-3-yl) methylene)amino)-N-((phenylamino)thioxomethyl)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















